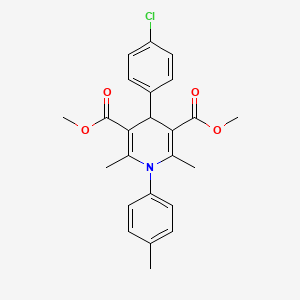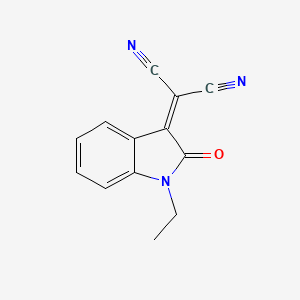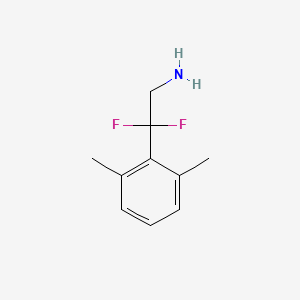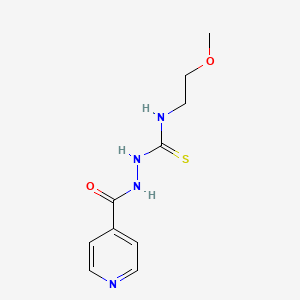
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and reduce the production time.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-CHLOROPHENYL 3,5-DIMETHYL-1-({1-[(4-METHYLPHENYL)SULFONYL]-2-PYRROLIDINYL}CARBONYL)-1H-PYRAZOL-4-YL SULFIDE
- Indole Derivatives
Uniqueness
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1-(4-METHYLPHENYL)-4H-PYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C24H24ClNO4 |
|---|---|
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H24ClNO4/c1-14-6-12-19(13-7-14)26-15(2)20(23(27)29-4)22(17-8-10-18(25)11-9-17)21(16(26)3)24(28)30-5/h6-13,22H,1-5H3 |
Clé InChI |
RSALUIKCVXSWSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12457723.png)
![6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one](/img/structure/B12457726.png)
![7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12457731.png)

![3,4'-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457769.png)
![2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B12457786.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12457791.png)


![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B12457807.png)

![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B12457817.png)
